![molecular formula C8H3ClFNO2 B1469334 4-chloro-6-fluoro-1H-indole-2,3-dione CAS No. 940054-45-5](/img/structure/B1469334.png)
4-chloro-6-fluoro-1H-indole-2,3-dione
Overview
Description
“4-chloro-6-fluoro-1H-indole-2,3-dione” is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups . It has potential applications in the pharmaceutical industry, particularly in the synthesis of various organic compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “4-chloro-6-fluoro-1H-indole-2,3-dione” is C8H3ClFNO2 . It has an average mass of 199.566 Da and a monoisotopic mass of 198.983627 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 42.3±0.3 cm3, and it has a polar surface area of 46 Å2 . The compound’s ACD/LogP is 1.20, and its ACD/LogD (pH 7.4) is 1.66 .Scientific Research Applications
Pharmaceutical Research
4-chloro-6-fluoroindoline-2,3-dione is a compound with potential applications in pharmaceutical research due to its structural similarity to indole-based core structures found in many pharmacologically active molecules. Its properties suggest high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development . The presence of both chloro and fluoro substituents could be exploited in designing selective receptor ligands or enzyme inhibitors.
Material Science
In material science, this compound could be used as a precursor for the synthesis of advanced indole-based polymers. These polymers might exhibit unique properties such as thermal stability, electrical conductivity, or photoluminescence, which are valuable in creating new materials for electronic devices or sensors .
Chemical Synthesis
The reactivity of the keto and halogen groups in 4-chloro-6-fluoroindoline-2,3-dione allows for its use in various chemical synthesis pathways. It can act as an intermediate in the preparation of complex organic molecules, potentially leading to the discovery of new reactions or catalytic processes .
Analytical Chemistry
This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry applications. It could be used in the development of new chromatographic methods or as a calibration standard in mass spectrometry to identify or quantify other compounds .
Chromatography
Due to its distinct physicochemical properties, 4-chloro-6-fluoroindoline-2,3-dione can be utilized in chromatography as a reference compound to study retention behaviors or as a probe to test the efficacy of chromatographic columns .
Biological Studies
The compound’s ability to cross the blood-brain barrier suggests potential use in neuroscience research, particularly in studying neurodegenerative diseases or brain cancer. It could serve as a scaffold for developing imaging agents or therapeutic compounds targeting CNS-related conditions .
Environmental Science
In environmental science, 4-chloro-6-fluoroindoline-2,3-dione could be investigated for its degradation products and environmental fate. Understanding its breakdown could help assess the environmental impact of related compounds and inform the design of more eco-friendly chemicals .
Computational Modeling
The compound’s structure can be used in computational modeling to predict the behavior of similar molecules in biological systems. This can aid in the design of new drugs with improved efficacy and reduced side effects by simulating their interaction with biological targets .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPVOKLIGCRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736215 | |
Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-fluoro-1H-indole-2,3-dione | |
CAS RN |
940054-45-5 | |
Record name | 4-Chloro-6-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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